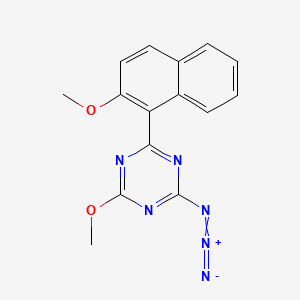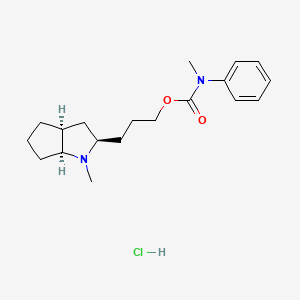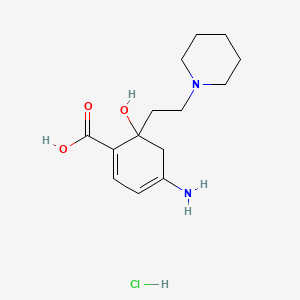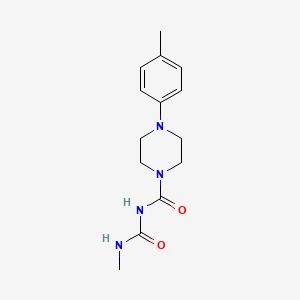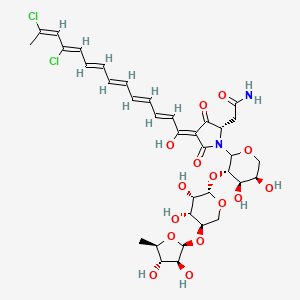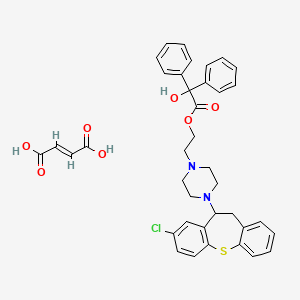
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a benziloyloxyethyl group, and a dihydrodibenzo thiepin core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Dihydrodibenzo Thiepin Core: This step involves the cyclization of appropriate precursors to form the dihydrodibenzo thiepin structure. Common reagents used in this step include chlorinating agents and catalysts to facilitate the cyclization process.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dihydrodibenzo thiepin core.
Attachment of the Benziloyloxyethyl Group: This step involves the esterification of the piperazine derivative with benziloyl chloride in the presence of a base to form the benziloyloxyethyl group.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, which enhances the compound’s solubility and stability.
Chemical Reactions Analysis
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine sites. Common reagents for these reactions include alkyl halides and amines, leading to the formation of various substituted derivatives.
Scientific Research Applications
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes, such as the synthesis of polymers and catalysts.
Mechanism of Action
The mechanism of action of 11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and benziloyloxyethyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate can be compared with other similar compounds, such as:
Ziprasidone: A compound with a similar piperazine ring and benzisothiazole structure, used as an antipsychotic medication.
Loxapine: Another antipsychotic with a dibenzoxazepine core, similar to the dihydrodibenzo thiepin structure.
Amoxapine: A tricyclic antidepressant with a dibenzoxazepine structure, sharing similarities with the dihydrodibenzo thiepin core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the other compounds.
Properties
CAS No. |
86490-14-4 |
|---|---|
Molecular Formula |
C38H37ClN2O7S |
Molecular Weight |
701.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C34H33ClN2O3S.C4H4O4/c35-28-15-16-32-29(24-28)30(23-25-9-7-8-14-31(25)41-32)37-19-17-36(18-20-37)21-22-40-33(38)34(39,26-10-3-1-4-11-26)27-12-5-2-6-13-27;5-3(6)1-2-4(7)8/h1-16,24,30,39H,17-23H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BPUDSKCFSPRMMF-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC5=CC=CC=C5SC6=C4C=C(C=C6)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC5=CC=CC=C5SC6=C4C=C(C=C6)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


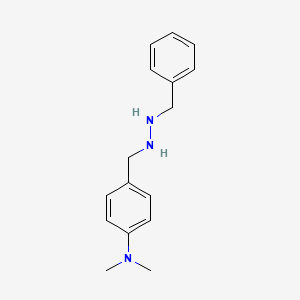
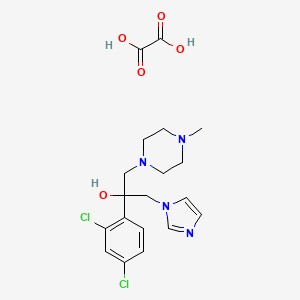
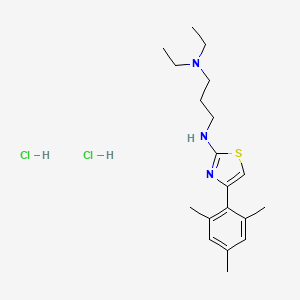
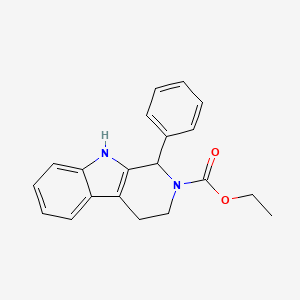
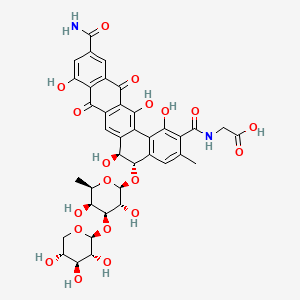
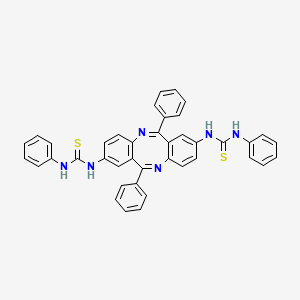
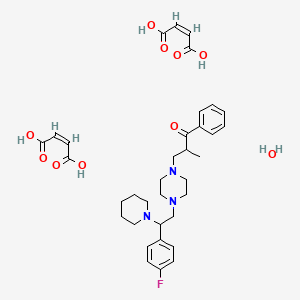
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
